molecular formula C15H10ClNO B1504523 3-benzylidene-6-chloro-1H-indol-2-one CAS No. 387343-81-9

3-benzylidene-6-chloro-1H-indol-2-one

Katalognummer: B1504523
CAS-Nummer: 387343-81-9
Molekulargewicht: 255.7 g/mol
InChI-Schlüssel: YIFCXPKLWPWAQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzylidene-6-chloro-1H-indol-2-one is an organic compound with the molecular formula C15H10ClNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique chemical structure, which includes a benzylidene group and a chlorine atom attached to the indole core.

Vorbereitungsmethoden

The synthesis of 3-benzylidene-6-chloro-1H-indol-2-one involves several steps. One common method is the reaction of indole-2,3-dione with benzaldehyde in the presence of a base, followed by chlorination under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

3-benzylidene-6-chloro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions typically yield indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the benzylidene group and the chlorine atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-benzylidene-6-chloro-1H-indol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-benzylidene-6-chloro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-benzylidene-6-chloro-1H-indol-2-one can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    6-Chloroindole: A simpler derivative with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Eigenschaften

CAS-Nummer

387343-81-9

Molekularformel

C15H10ClNO

Molekulargewicht

255.7 g/mol

IUPAC-Name

3-benzylidene-6-chloro-1H-indol-2-one

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI-Schlüssel

YIFCXPKLWPWAQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O

Kanonische SMILES

C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.